molecular formula C16H24N2O4S B5849163 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide

Cat. No. B5849163
M. Wt: 340.4 g/mol
InChI Key: JSORRRDAFSIMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide, also known as AZD3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate across the plasma membrane, which is essential for energy metabolism in cancer cells. Inhibition of MCT1 can lead to the accumulation of lactate in cancer cells, resulting in reduced energy metabolism and growth inhibition.

Mechanism of Action

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide works by inhibiting MCT1, which is overexpressed in many types of cancer cells. MCT1 is responsible for the transport of lactate across the plasma membrane, which is essential for energy metabolism in cancer cells. Inhibition of MCT1 leads to the accumulation of lactate in cancer cells, resulting in reduced energy metabolism and growth inhibition. N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells, leading to reduced tumor growth and metastasis. N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. However, further studies are needed to evaluate the long-term effects of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide on normal cells and tissues.

Advantages and Limitations for Lab Experiments

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide is a potent and selective inhibitor of MCT1, making it a valuable tool for studying the role of MCT1 in cancer metabolism. It has been shown to be effective in various types of cancer cells, making it a versatile tool for cancer research. However, the high cost and limited availability of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide may limit its use in some laboratories.

Future Directions

There are several future directions for the research and development of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide. First, clinical trials are needed to evaluate the safety and efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide in cancer patients. Second, further studies are needed to evaluate the long-term effects of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide on normal cells and tissues. Third, combination therapies with N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide and other cancer therapies, such as immunotherapy, should be explored. Fourth, the development of more potent and selective inhibitors of MCT1 should be pursued. Finally, the role of MCT1 in other diseases, such as diabetes and neurodegenerative diseases, should be investigated.

Synthesis Methods

The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide involves the reaction between 2-methoxybenzenesulfonyl chloride and N-(1-azepanyl)-2-oxoethylamine in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis method is around 40-50%, and the purity of the final compound is greater than 95%.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide has been extensively studied in preclinical cancer models and has shown promising results in inhibiting tumor growth. It has been shown to be effective in various types of cancer, including lung, breast, colon, and pancreatic cancer. N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide in cancer patients.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-15-10-6-5-9-14(15)18(23(2,20)21)13-16(19)17-11-7-3-4-8-12-17/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSORRRDAFSIMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)N2CCCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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